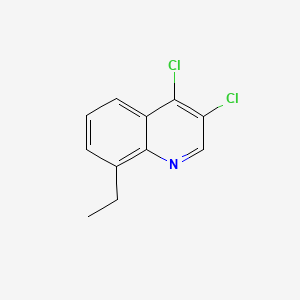

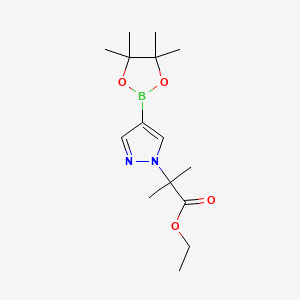

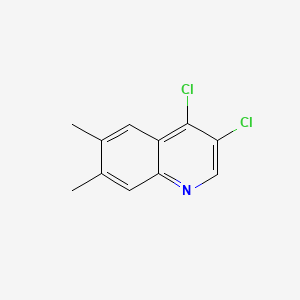

![molecular formula C20H28N2O3 B598296 tert-Butyl 3-benzyl-4-oxo-3,9-diazaspiro[4.5]decane-9-carboxylate CAS No. 1198284-76-2](/img/structure/B598296.png)

tert-Butyl 3-benzyl-4-oxo-3,9-diazaspiro[4.5]decane-9-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Pharmaceutical Research and Development

This compound is primarily used in the pharmaceutical industry for the synthesis of complex molecules. Its structure, which includes a diazaspiro core, is valuable for creating pharmacologically active molecules that can interact with biological targets. The spirocyclic motif is particularly interesting for drug design due to its three-dimensional structure, which can fit into the binding pockets of enzymes and receptors .

Organic Synthesis

In organic chemistry, this compound serves as a building block for the synthesis of various organic compounds. Its tert-butyl group can be deprotected under acidic conditions, allowing for further functionalization. The benzyl group also offers a handle for subsequent transformations, such as hydrogenation or halogenation, which can lead to a wide range of derivatives .

Material Science

The unique structure of this compound could be explored for the development of new materials. For instance, the incorporation of the diazaspiro framework into polymers may result in materials with novel properties, such as enhanced flexibility or thermal stability .

Catalysis

Spirocyclic compounds like this one have potential applications in catalysis. They can act as ligands for metal catalysts, influencing the stereochemistry and reactivity of the catalytic site. This can be particularly useful in asymmetric synthesis, where the goal is to produce chiral molecules with high enantiomeric purity .

Biological Studies

The diazaspiro moiety of the compound can mimic certain biological motifs, making it useful for studying protein-ligand interactions. It can be used to design probes or inhibitors that can help in understanding the function of enzymes or receptors in biological systems .

Peptide Mimetics

This compound can be utilized in the design of peptide mimetics. The diazaspiro structure can act as a scaffold that mimics the backbone of peptides, which is beneficial for developing compounds that can resist enzymatic degradation while maintaining the ability to bind to peptide receptors .

Agrochemical Research

In agrochemical research, the compound’s structural features can be exploited to create new pesticides or herbicides. The spirocyclic and diaza components may interact with specific biological targets in pests, leading to the development of compounds with selective toxicity .

Nanotechnology

Lastly, the compound’s framework could be investigated for use in nanotechnology. Its rigid and defined three-dimensional shape makes it a candidate for constructing nanoscale architectures, which could be used in drug delivery systems or as components of nanodevices .

Mechanism of Action

Target of Action

The primary target of the compound, also known as 2-benzyl-7-Boc-2,7-diazaspiro[4,5]decan-1-one, is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 plays a crucial role in necroptosis, a form of programmed cell death that has been implicated in various inflammatory diseases .

Mode of Action

The compound interacts with RIPK1 by inhibiting its kinase activity, thereby blocking the activation of the necroptosis pathway . This interaction results in significant suppression of necroptosis, which can potentially alleviate the symptoms of diseases driven by this form of cell death .

Biochemical Pathways

The compound affects the necroptosis pathway, which is a key form of programmed cell death. By inhibiting RIPK1, the compound prevents the activation of this pathway, thereby suppressing necroptosis . The downstream effects include a reduction in inflammation and cell death, which can be beneficial in the treatment of various inflammatory diseases .

Pharmacokinetics

The compound’s efficacy in a u937 cell necroptosis model suggests that it may have favorable bioavailability .

Result of Action

The compound exhibits significant inhibitory activity against RIPK1, with an IC50 value of 92 nM . It also shows significant anti-necroptotic activity in a U937 cell necroptosis model . Therefore, the compound’s action results in the suppression of necroptosis, potentially alleviating symptoms of diseases driven by this form of cell death .

properties

IUPAC Name |

tert-butyl 2-benzyl-1-oxo-2,9-diazaspiro[4.5]decane-9-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O3/c1-19(2,3)25-18(24)22-12-7-10-20(15-22)11-13-21(17(20)23)14-16-8-5-4-6-9-16/h4-6,8-9H,7,10-15H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXPPWMULMVXLHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2(C1)CCN(C2=O)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10678097 |

Source

|

| Record name | tert-Butyl 2-benzyl-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-benzyl-4-oxo-3,9-diazaspiro[4.5]decane-9-carboxylate | |

CAS RN |

1198284-76-2 |

Source

|

| Record name | tert-Butyl 2-benzyl-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

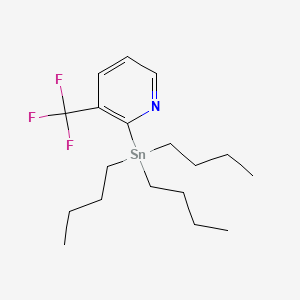

![9H-Pyrrolo[2,3-b:5,4-c/']dipyridine-6-carbonitrile, 5-hydroxy-9-(phenylsulfonyl)-](/img/no-structure.png)

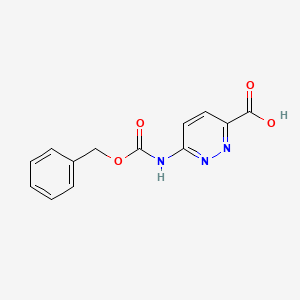

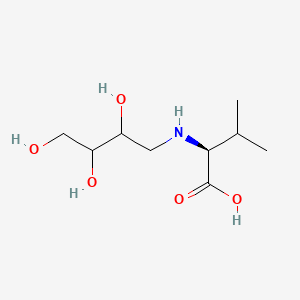

![Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate](/img/structure/B598217.png)

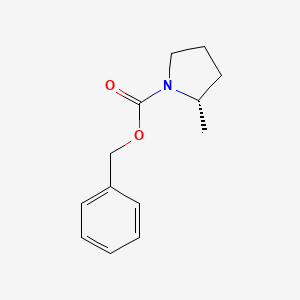

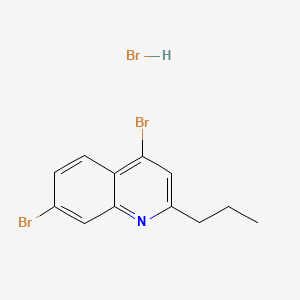

![6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B598220.png)

![Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B598230.png)